8,11,14-Nonadecatriynoic acid

Description

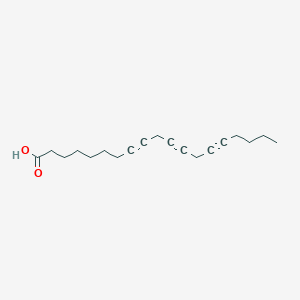

Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

nonadeca-8,11,14-triynoic acid |

InChI |

InChI=1S/C19H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-4,7,10,13-18H2,1H3,(H,20,21) |

InChI Key |

KSWMOGCZSMSPAX-UHFFFAOYSA-N |

SMILES |

CCCCC#CCC#CCC#CCCCCCCC(=O)O |

Canonical SMILES |

CCCCC#CCC#CCC#CCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Distribution of 8,11,14 Nonadecatriynoic Acid in Biological Systems

Detection in Mammalian Metabolomic and Lipidomic Profiles

Metabolomic and lipidomic analyses have identified 8,11,14-nonadecatriynoic acid as a component of the mammalian metabolome. Its detection has been noted in studies utilizing advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) on biological samples. researchgate.net

Presence in Plasma and Tissue Samples from Research Models

The compound this compound has been detected in plasma samples from specialized research models. In one study, metabolomic profiling of humanized γδ TCR-T1 (HuTCR-T1) mice revealed the presence of this fatty acid. researchgate.netnih.gov The research highlighted this compound as one of several key metabolites that helped differentiate the metabolomic profiles of these humanized mice from those of wild-type mice, demonstrating a shift towards a more human-like metabolic signature. researchgate.netnih.gov These findings underscore the utility of such models in studying metabolites relevant to human physiology and disease. researchgate.net

Table 1: Detection of this compound in Research Models

| Research Model | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Humanized γδ TCR-T1 (HuTCR-T1) Mice | Plasma | Detected as a metabolite contributing to a human-like metabolic profile. | researchgate.netnih.gov |

| Human Subjects (Self-Claimed Healthy vs. History of Myocardial Infarction) | Serum | Identified as a potential biomarker for predicting cardiovascular risk. | nih.gov |

| Obese Patients with Polycystic Ovary Syndrome (PCOS) | Serum | Levels were associated with hyperandrogenemia and insulin (B600854) resistance phenotypes. | latamjpharm.org |

Association with Perturbations in Metabolic States in Experimental Systems

Levels of this compound have been associated with specific pathological or perturbed metabolic states in experimental and clinical research settings.

In a study aimed at identifying biomarkers for cardiovascular risk, this compound was one of fourteen metabolites identified as a potential biomarker for predicting a history of myocardial infarction in subjects who considered themselves healthy. nih.gov This lipid was significantly different between patients and healthy volunteers, contributing to a predictive model with high accuracy. nih.gov

Furthermore, research on obese patients with Polycystic Ovary Syndrome (PCOS) has linked this compound to the condition's characteristic features. latamjpharm.org Its levels were associated with hyperandrogenemia and insulin resistance, suggesting a role in the metabolic dysregulation central to PCOS. latamjpharm.org

Interplay with Microbial Metabolisms and Host-Microbe Interactions

The gut microbiome plays a crucial role in host metabolism, and emerging evidence suggests a relationship between its composition and the levels of this compound. latamjpharm.orgnih.gov The intricate communication between the host and gut microbes can influence the production and availability of various metabolites. nih.govnih.gov

Correlative Studies with Gut Microbiome Structure and Function

A study involving obese PCOS patients investigated the link between gut microbiome composition and serum metabolomic profiles. latamjpharm.org The research found significant correlations between the abundance of specific gut bacteria and the serum levels of this compound. latamjpharm.org

Specifically, in patients treated with a combination of exenatide (B527673) and metformin (B114582), certain bacteria such as Megamonas funiformis, Clostridium sp. CAG_226, Firmicutes bacterium CAG_341, and Pseudoflavonifractor sp. MSJ_30 were positively associated with levels of this compound. latamjpharm.org Conversely, in a group treated with metformin alone, an enrichment of certain strains of Ruminococcus gnavus was negatively correlated with this fatty acid. latamjpharm.org These findings suggest that the gut microbiota's structure is closely tied to the host's lipid profile, including the presence of this compound. latamjpharm.org

Table 2: Correlation of Gut Microbiota with this compound Levels in Obese PCOS Patients

| Bacterial Species/Group | Correlation with this compound | Treatment Group Context | Reference |

|---|---|---|---|

| Megamonas funiformis | Positive | Exenatide + Metformin (COM group) | latamjpharm.org |

| Clostridium sp. CAG_226 | Positive | Exenatide + Metformin (COM group) | latamjpharm.org |

| Firmicutes bacterium CAG_341 | Positive | Exenatide + Metformin (COM group) | latamjpharm.org |

| Pseudoflavonifractor sp. MSJ_30 | Positive | Exenatide + Metformin (COM group) | latamjpharm.org |

| Ruminococcus gnavus (strains M58_7XD, AM30_15AC, AF42_9BH) | Negative | Metformin alone (Post_MF group) | latamjpharm.org |

Modulation by Environmental Factors in Research Paradigms

Environmental factors, such as pharmacological interventions, can modulate the host-microbe metabolic axis and consequently alter the levels of specific metabolites. d-nb.info The aforementioned study on PCOS provides a clear example of this paradigm. latamjpharm.org The administration of exenatide combined with metformin served as an external factor that influenced both the gut flora and the host's metabolic state. latamjpharm.org The treatment led to a reduction in the derivatives of DHEA and this compound, which was associated with an alleviation of the PCOS-like phenotype. latamjpharm.org This demonstrates that the level of this compound is not static but can be modulated by external pressures that reshape the host-microbiome interplay. latamjpharm.org

Biosynthesis and Metabolic Transformations of 8,11,14 Nonadecatriynoic Acid

Hypothesized Biosynthetic Pathways of Poly-Alkyne Fatty Acids

The formation of poly-alkyne fatty acids is understood to originate from common fatty acid precursors, which then undergo a series of enzymatic modifications, including chain elongation and desaturation. nih.govmdpi.com

The synthesis of very-long-chain fatty acids (VLCFAs), defined as those with more than 18 carbons, occurs in the endoplasmic reticulum through the action of a multi-enzyme complex called the elongase. nih.gov This process involves four key reactions that are analogous to de novo fatty acid synthesis, but the intermediates are esterified to coenzyme A (CoA) rather than acyl carrier protein (ACP). nih.gov

The cycle of elongation consists of:

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA primer with a two-carbon unit from malonyl-CoA. nih.govresearchgate.net This is the rate-limiting step and determines the chain length of the final product. researchgate.net

Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA.

Reduction: The trans-2-enoyl-CoA is reduced to a saturated, elongated acyl-CoA. nih.gov

For 8,11,14-nonadecatriynoic acid, a C19 fatty acid, its formation presents a unique case as the standard elongation pathway adds two-carbon units. Its biosynthesis could potentially involve the elongation of a C17 precursor or the modification of a C18 or C20 precursor. Studies on other acetylenic fatty acids have shown that chain modifications can occur after the formation of the alkyne bonds. mdpi.com For instance, the inhibition of fatty acid elongation has been observed with certain acetylenic acid derivatives, indicating a close relationship between these pathways. nih.govnih.gov

The defining feature of poly-alkyne fatty acids—the carbon-carbon triple bond—is formed through enzymatic desaturation. This process is catalyzed by a special subset of fatty acid desaturases known as acetylenases. rsc.org These enzymes typically convert a pre-existing double bond into a triple bond. mdpi.com

The most studied pathway involves the conversion of linoleic acid (a C18:2 fatty acid) to crepenynic acid (a C18:2 fatty acid with one triple bond). mdpi.com This transformation is a net four-electron oxidation, proceeding in two steps from an alkene to an alkyne, likely involving radical chemistry directed by a diiron center within the enzyme. rsc.orgresearchgate.net

Key Enzymes in Alkyne Formation

| Enzyme Type | Function | Example Substrate → Product |

| Fatty Acid Desaturase 2 (FAD2) | Introduces a double bond at the C-12 position of oleic acid. mdpi.com | Oleic acid → Linoleic acid |

| Δ12-Fatty Acid Acetylenase (FAA) | Converts a double bond at the Δ12 position into a triple bond. mdpi.com | Linoleic acid → Crepenynic acid |

| Bifunctional Desaturase/Acetylenase | Catalyzes two sequential dehydrogenation reactions to form a terminal alkyne. nih.gov | Acyl-ACP → Alkenoyl-ACP → Alkynoyl-ACP |

For this compound, a plausible pathway would involve a C19 fatty acid precursor with double bonds at the 8, 11, and 14 positions, which are then sequentially or concertedly converted to triple bonds by acetylenase enzymes.

The biosynthesis of most polyacetylenes is believed to start from common fatty acids synthesized in the plastids, such as oleic acid (C18:1) and linoleic acid (C18:2). nih.govmdpi.com These precursors are then modified through desaturation and other reactions. The crepenynate (B1232503) pathway, starting from linoleic acid, is considered a major route for polyacetylene biosynthesis in both plants and fungi. mdpi.com

Given its C19 structure, the direct precursor for this compound is likely an odd-chain fatty acid. Alternatively, a more common C18 precursor like linoleic acid could undergo desaturation and subsequent one-carbon elongation, or a C20 precursor like arachidonic acid could be shortened.

Potential Precursor Molecules

| Precursor Name | Chemical Formula | Common Source/Pathway | Hypothesized Role |

| Linoleic Acid | C18H32O2 | Major polyunsaturated fatty acid in plants. mdpi.com | Initial substrate for desaturation to form an acetylenic C18 backbone, followed by chain modification. mdpi.com |

| Crepenynic Acid | C18H28O2 | Formed from linoleic acid by acetylenase. mdpi.com | An early acetylenic intermediate that could be further desaturated and elongated. |

| Arachidonic Acid | C20H32O2 | Common polyunsaturated fatty acid in animals and some lower plants. mcdb.ca | Could undergo desaturation and subsequent chain shortening. |

| Heptadecanoic Acid | C17H34O2 | Odd-chain saturated fatty acid. | Could serve as the base for desaturation and two-carbon elongation to a C19 chain. |

Catabolic Routes and Degradation Pathways

The catabolism of fatty acids primarily serves to generate metabolic energy. For poly-alkyne structures, the standard degradation pathways may be altered due to the presence of triple bonds.

Beta-oxidation is the principal catabolic process where fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH2. wikipedia.orgaocs.org The process consists of a repeating four-step sequence:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond.

Hydration by enoyl-CoA hydratase.

Oxidation by β-hydroxyacyl-CoA dehydrogenase.

Thiolysis by thiolase, which cleaves off an acetyl-CoA molecule. openstax.orglibretexts.org

The presence of alkyne (triple) bonds in a fatty acid chain like this compound would likely interfere with this process. The enzymes of beta-oxidation are specific for single and double bonds. A triple bond cannot be directly hydrated by enoyl-CoA hydratase in the same manner as a double bond. Therefore, auxiliary enzymes would be required to reduce the triple bond to a double bond before beta-oxidation could proceed past that point.

Studies using acetylenic fatty acid analogs have shown they can act as inhibitors of fatty acid metabolism. For example, 6-nonadecynoic acid was found to disrupt fatty acid homeostasis in yeast, inducing genes involved in beta-oxidation, suggesting the cell perceives a state of fatty acid stress. nih.gov Other research has shown that specific acetylenic thioesters can inhibit enzymes of the fatty acid elongation system, such as trans-2-enoyl-CoA reductase. nih.gov This indicates that the unique chemistry of the alkyne group can directly interfere with the enzymes of fatty acid metabolism. Tracing studies using alkyne-labeled fatty acids confirm they are taken up and catabolized by cells, though the complete processing of the alkyne tag itself can be problematic, sometimes resulting in a shortened, terminally unsaturated thioester. nih.govnih.gov

Steps of Beta-Oxidation and Potential Impact of Alkyne Groups

| Step | Enzyme | Reaction | Potential Effect of Alkyne Moiety |

| 1. Dehydrogenation | Acyl-CoA Dehydrogenase | Forms a trans-Δ2-double bond. openstax.org | This step would proceed normally on saturated portions of the chain. |

| 2. Hydration | Enoyl-CoA Hydratase | Adds water across the double bond. openstax.org | Cannot act on a triple bond. The alkyne group would halt the cycle at this point unless modified. |

| 3. Oxidation | β-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a ketone. openstax.org | This step would be blocked as the preceding hydration step is inhibited. |

| 4. Thiolysis | Thiolase | Cleaves the β-ketoacyl-CoA. openstax.org | This step would be blocked due to the failure of the preceding steps. |

Beyond beta-oxidation for energy, fatty acids have other metabolic fates. They can be incorporated into more complex lipid structures, such as triacylglycerols and membrane phospholipids (B1166683). frontiersin.orgresearchgate.net Studies using alkyne-tagged lipid tracers have been instrumental in monitoring the flow of fatty acids into these various lipid classes. nih.govfrontiersin.org

Furthermore, polyunsaturated fatty acids can be substrates for other oxidative enzymes, such as lipoxygenases and cyclooxygenases, which produce a wide array of signaling molecules (e.g., eicosanoids). For example, the related compound 8,11,14,17-eicosatetraenoic acid is metabolized by human platelet lipoxygenase and cyclooxygenase into various hydroxy acids. nih.gov Similarly, arachidonic acid is a precursor to 5-oxo-ETE, a potent signaling molecule, in a pathway that can involve lipoxygenase. nih.gov It is plausible that this compound could also be a substrate for such enzymes, leading to the formation of novel oxidized poly-alkyne metabolites with potential biological activities.

Enzymatic Systems Involved in this compound Metabolism

The metabolism of polyunsaturated fatty acids is a complex process governed by a series of desaturation and elongation reactions catalyzed by specific enzyme systems primarily located in the endoplasmic reticulum. mhmedical.comdcu.ie While direct evidence for the enzymatic processing of this compound is scarce, its structural similarity to other well-studied PUFAs allows for informed predictions about the enzymes involved in its transformation.

The key players in PUFA metabolism are fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL). frontiersin.orgresearchgate.net These enzymes work in a coordinated fashion to introduce double bonds and extend the carbon chain of fatty acids, respectively. frontiersin.org

Characterization of Specific Enzymes and Isoforms

Fatty Acid Desaturases (FADS):

Desaturases are a family of enzymes that introduce double bonds at specific positions in the fatty acid chain. kyushu-u.ac.jp They are crucial for the synthesis of highly unsaturated fatty acids. The most well-characterized desaturases in human PUFA metabolism are Δ5-desaturase (FADS1) and Δ6-desaturase (FADS2).

Δ5-Desaturase (FADS1): This enzyme typically introduces a double bond at the fifth carbon from the carboxyl end of a fatty acid. It is known to act on 20-carbon PUFAs like dihomo-γ-linolenic acid (DGLA; 20:3n-6) and eicosatetraenoic acid (ETA; 20:4n-3) to produce arachidonic acid (ARA) and eicosapentaenoic acid (EPA), respectively. mdpi.com Given that this compound is a 19-carbon fatty acid, it is conceivable that if elongated to a 21-carbon fatty acid, a subsequent desaturation at the Δ5 position could occur.

Δ6-Desaturase (FADS2): This enzyme introduces a double bond at the sixth carbon from the carboxyl end. It is considered a rate-limiting enzyme in the biosynthesis of long-chain PUFAs from their C18 precursors, linoleic acid (LA) and α-linolenic acid (ALA). mdpi.com FADS2 has also been shown to exhibit Δ8-desaturase activity. nih.gov It is plausible that FADS2 could act on a precursor to this compound or on the acid itself to introduce an additional double bond.

Δ9-Desaturase (Stearoyl-CoA Desaturase, SCD): While primarily involved in the synthesis of monounsaturated fatty acids from saturated fatty acids, some studies suggest a broader substrate range for SCD. gsartor.org It introduces a double bond at the ninth carbon and prefers C16:0 and C18:0 as substrates. gsartor.org Its direct role in the metabolism of a C19 triynoic acid is less certain but cannot be entirely ruled out.

Elongases of Very Long-Chain Fatty Acids (ELOVL):

Elongases are responsible for extending the carbon chain of fatty acids, a process that involves a four-step cycle. google.com Several ELOVL isoforms have been identified, each with distinct substrate specificities.

ELOVL5: This elongase is known to be active towards C18 and C20 PUFA substrates. frontiersin.org It plays a crucial role in the elongation of the products of FADS2 activity. It is a strong candidate for the elongation of a C17 precursor to form the C19 backbone of this compound.

ELOVL2: This isoform preferentially elongates C20 and C22 PUFAs. csic.es If this compound were to be further metabolized, ELOVL2 could potentially elongate it to a 21-carbon fatty acid.

ELOVL6: This elongase is primarily involved in the elongation of saturated and monounsaturated fatty acids, particularly C16 to C18. researchgate.net Its involvement in the direct metabolism of a C19 triynoic acid is less likely but could be involved in the synthesis of its precursors.

Table 1: Potential Enzymatic Systems in this compound Metabolism

| Enzyme Family | Specific Enzyme/Isoform | Typical Substrates | Potential Role in this compound Metabolism |

|---|---|---|---|

| Desaturases | Δ5-Desaturase (FADS1) | C20 PUFAs (e.g., DGLA, ETA) mdpi.com | Desaturation of an elongated C21 metabolite of this compound. |

| Δ6-Desaturase (FADS2) | C18 PUFAs (e.g., LA, ALA) mdpi.com | Potential desaturation of a precursor or the compound itself. | |

| Δ9-Desaturase (SCD) | C16:0, C18:0 Saturated Fatty Acids gsartor.org | Less likely direct involvement, possible role in precursor synthesis. | |

| Elongases | ELOVL5 | C18, C20 PUFAs frontiersin.org | Elongation of a C17 precursor to form the C19 backbone. |

| ELOVL2 | C20, C22 PUFAs csic.es | Further elongation of this compound to a C21 fatty acid. | |

| ELOVL6 | C16 Saturated and Monounsaturated Fatty Acids researchgate.net | Unlikely direct role, potential involvement in precursor synthesis. |

Regulatory Mechanisms Governing Enzymatic Activity

The activity of the enzymes involved in PUFA metabolism is tightly regulated at the transcriptional level to maintain lipid homeostasis. This regulation is primarily controlled by transcription factors that respond to the nutritional and hormonal status of the cell.

Transcriptional Regulation:

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a key transcription factor that upregulates the expression of genes involved in fatty acid synthesis, including FADS and ELOVL enzymes. nih.gov Its activity is typically induced by insulin (B600854) and suppressed by PUFAs themselves, creating a feedback loop.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a nuclear receptor activated by fatty acids and their derivatives. nih.gov It plays a crucial role in inducing the expression of genes involved in fatty acid oxidation. However, it also influences the expression of desaturases and elongases. For instance, PPARα agonists have been shown to induce the expression of ELOVL5, Δ5-desaturase, and Δ6-desaturase. nih.gov

Liver X Receptors (LXRs): LXRs are another class of nuclear receptors that play a role in the regulation of lipid metabolism. They can directly or indirectly, through the activation of SREBP-1c, modulate the expression of enzymes required for PUFA synthesis.

Post-Transcriptional Regulation:

While transcriptional control is the primary mode of regulation, post-transcriptional mechanisms, such as mRNA stability and post-translational modifications of the enzymes, also contribute to the fine-tuning of PUFA metabolism. However, these mechanisms are less well understood compared to transcriptional regulation.

Table 2: Key Transcriptional Regulators of PUFA Metabolic Enzymes

| Transcription Factor | Primary Activators | Effect on FADS and ELOVLs |

|---|---|---|

| SREBP-1c | Insulin, LXR agonists | Upregulates expression of FADS and ELOVLs. nih.gov |

| PPARα | Fatty acids, Fibrates | Induces expression of ELOVL5, Δ5-desaturase, and Δ6-desaturase. nih.gov |

| LXRs | Oxysterols | Can indirectly upregulate FADS and ELOVLs via SREBP-1c activation. |

An article on the biological roles and mechanistic investigations of this compound in pre-clinical research models cannot be generated. Extensive searches for this specific chemical compound did not yield any relevant scientific literature or data pertaining to its role as a metabolite biomarker, its molecular mechanisms of action, or its effects on cellular processes in in-vitro studies.

The scientific community has not published research on this compound in the contexts requested, including its diagnostic potential in non-clinical research, its use in the stratification of metabolic phenotypes, its interaction with receptor systems or signaling pathways, its modulation of enzyme activities, or its effects on cellular processes in vitro. Therefore, the requested article, with its specific outline and subsections, cannot be created based on currently available scientific information.

Biological Roles and Mechanistic Investigations of 8,11,14 Nonadecatriynoic Acid in Pre Clinical Research Models

In Vitro Studies on Cellular Processes Modulated by 8,11,14-Nonadecatriynoic Acid

Effects on Lipid Homeostasis and Metabolism

Polyunsaturated fatty acids are pivotal regulators of lipid metabolism, primarily through their ability to modulate the activity of key transcription factors that govern the expression of genes involved in lipid synthesis, storage, and oxidation. The effects of this compound on lipid homeostasis are likely to be mediated through similar pathways.

Preclinical and clinical studies have consistently demonstrated that omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), effectively lower plasma triglyceride levels. nih.govmdpi.com This is achieved in part by reducing the hepatic production of very-low-density lipoprotein (VLDL). nih.gov Both EPA and DHA have been shown to decrease fasting and postprandial serum triglycerides. nih.gov While both are effective, some studies suggest DHA may have a slightly greater triglyceride-lowering effect. frontiersin.org

The influence of PUFAs on other lipid parameters can be more varied. For instance, DHA has been observed to increase low-density lipoprotein (LDL) cholesterol levels, but also to increase the size of LDL particles, which may render them less atherogenic. frontiersin.org In contrast, EPA does not appear to significantly affect LDL cholesterol. frontiersin.org Furthermore, DHA has been shown to raise high-density lipoprotein (HDL) cholesterol, a beneficial effect not consistently observed with EPA. researchgate.net

Omega-6 fatty acids, such as linoleic acid (LA) and arachidonic acid (AA), also play a complex role in lipid metabolism. In certain preclinical models, supplementation with linoleic acid has been shown to increase levels of arachidonic acid, particularly in the context of cystic fibrosis models. physiology.orgnih.gov This conversion can subsequently influence the production of eicosanoids, which are signaling molecules involved in lipid metabolism.

The following table summarizes the observed effects of analogous PUFAs on key lipid parameters in preclinical and clinical research, providing a basis for hypothesizing the potential effects of this compound.

| Fatty Acid | Effect on Triglycerides | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Key Preclinical/Clinical Finding |

| Eicosapentaenoic Acid (EPA) | ↓ | No significant effect | No significant effect | Decreased hepatic VLDL-TG production. nih.gov |

| Docosahexaenoic Acid (DHA) | ↓↓ | ↑ | ↑ | Increases LDL particle size, potentially reducing atherogenicity. frontiersin.org |

| Linoleic Acid (LA) | Variable | Variable | Variable | Can be converted to arachidonic acid, influencing downstream lipid mediators. physiology.org |

| Arachidonic Acid (AA) | Variable | Variable | Variable | A key precursor for eicosanoid synthesis, which modulates lipid metabolism. |

This table is based on findings from studies on analogous polyunsaturated fatty acids and is intended to suggest potential areas of investigation for this compound.

Influence on Cell Signaling Cascades

Polyunsaturated fatty acids are not only metabolic substrates but also potent signaling molecules that can influence a variety of cellular processes through their interaction with key signaling cascades. It is plausible that this compound exerts its biological effects through the modulation of similar pathways.

One of the most well-characterized mechanisms by which PUFAs regulate cellular function is through the activation of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play critical roles in lipid and glucose metabolism. Omega-3 fatty acids are known to be potent activators of PPARα, which stimulates the expression of genes involved in fatty acid oxidation. nih.gov Supplementation with omega-3 fatty acids has been shown to significantly increase the gene expression of PPAR-γ and PPAR-α. nih.gov

In contrast, PUFAs can suppress the activity of sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c, which is a key transcription factor for genes involved in fatty acid synthesis. By inhibiting SREBP-1c, PUFAs can reduce de novo lipogenesis.

Beyond nuclear receptors, PUFAs can also influence intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Both omega-3 and omega-6 PUFAs have been shown to activate the ERK1/2 MAP kinase pathway, although with different kinetics and intensity. nih.gov For instance, in Caco-2 cells, DHA induced a stronger and more rapid activation of ERK1/2 compared to EPA and arachidonic acid. nih.gov

Furthermore, PUFAs can modulate inflammatory signaling pathways. For example, both omega-3 and omega-6 PUFAs have been found to inhibit the NF-κB signaling pathway in response to inflammatory stimuli, with EPA and arachidonic acid showing the strongest inhibitory effects in some models. nih.govfrontiersin.org However, the role of omega-6 fatty acids in inflammation can be context-dependent, with some studies suggesting they may enhance TNF-α–mediated inflammation in endothelial cells. consensus.app

The table below outlines the influence of analogous PUFAs on key cell signaling cascades, offering a framework for predicting the potential signaling effects of this compound.

| Signaling Pathway | Effect of Omega-3 PUFAs (EPA, DHA) | Effect of Omega-6 PUFAs (LA, AA) | Potential Implication for Cellular Function |

| PPARα Activation | ↑ | Variable | Increased fatty acid oxidation |

| SREBP-1c Activity | ↓ | Variable | Decreased fatty acid synthesis |

| ERK1/2 (MAPK) Activation | ↑ (DHA > EPA) | ↑ | Regulation of cell proliferation and differentiation |

| NF-κB Inhibition | ↑ | ↑ | Anti-inflammatory effects |

This table summarizes findings from research on analogous polyunsaturated fatty acids to hypothesize the potential influence of this compound on cell signaling.

In the absence of direct experimental data, the biological roles and mechanistic actions of this compound can be cautiously inferred from the extensive body of research on other polyunsaturated fatty acids. Based on these comparisons, it is reasonable to hypothesize that this compound may play a significant role in the regulation of lipid homeostasis and cellular signaling. Future preclinical studies are warranted to directly investigate the effects of this novel fatty acid and to validate these hypotheses. Such research will be crucial in determining its potential as a modulator of metabolic and cellular processes.

Synthetic Methodologies and Derivative Design for Academic Research Applications

Total Synthesis Approaches for 8,11,14-Nonadecatriynoic Acid

While a specific, published total synthesis for this compound is not prominently detailed in the literature, its structure lends itself to established synthetic strategies for polyacetylenic compounds. A plausible and convergent retrosynthetic analysis would involve the coupling of smaller, readily prepared fragments. Key reactions for forming the carbon-carbon triple bonds (alkynes) are central to this approach.

Modern organic synthesis provides powerful tools for this purpose, most notably palladium- and copper-catalyzed cross-coupling reactions. numberanalytics.comwikipedia.org A representative strategy could involve:

Fragment Assembly: The C19 carbon backbone can be constructed by coupling two or more smaller building blocks. For instance, a terminal alkyne fragment could be coupled with a haloalkyne or a vinyl/aryl halide.

Key Coupling Reactions:

Sonogashira Coupling: This reaction is a highly effective method for forming sp-sp² carbon-carbon bonds by coupling a terminal alkyne with a vinyl or aryl halide, catalyzed by palladium and copper complexes. rsc.orgresearchgate.netrsc.org It is widely used in the synthesis of complex natural products containing conjugated enyne systems. wikipedia.orgrsc.org

Cadiot-Chodkiewicz Coupling: This reaction is ideal for forming unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. researchgate.netwikipedia.orgalfa-chemistry.com This method is particularly relevant for constructing the skipped diyne motif present in the target molecule.

Iterative Approach: The synthesis of polyacetylene chains can be achieved through iterative coupling reactions. rais.isbohrium.com For example, a propargyl bromide can be coupled with a terminal alkyne, and the resulting product can be further elongated in subsequent steps. rais.isbohrium.com

Functional Group Manipulation: The synthesis would conclude with the introduction or deprotection of the terminal carboxylic acid group.

This modular approach allows for flexibility, enabling the synthesis of not just the target molecule but also various analogues by simply substituting different initial building blocks.

Development of Chemoenzymatic and Biosynthetic Routes for Analogues

The limitations and complexities of multi-step chemical synthesis can sometimes be overcome by employing enzymes, either in isolated form (chemoenzymatic synthesis) or within engineered organisms (biosynthesis). These biocatalytic methods offer high selectivity and operate under mild conditions.

Biosynthetic Pathways: The biosynthesis of acetylenic lipids in nature provides a blueprint for developing such routes. oup.com In plants and fungi, polyacetylenes are typically derived from common fatty acids like oleic acid. nih.govoup.com The key enzymes are variants of fatty acid desaturases (FAD2), known as acetylenases, which catalyze the conversion of a carbon-carbon double bond into a triple bond. oup.comoup.commdpi.com Other enzymes, such as cytochrome P450s, can introduce additional functional groups like hydroxyls. oup.com By identifying and harnessing these enzymes, it is theoretically possible to engineer microorganisms to produce this compound or its precursors from simple carbon sources.

Chemoenzymatic Strategies: Chemoenzymatic synthesis combines the best of both worlds: the strategic bond-forming power of chemical reactions and the unparalleled regio- and stereoselectivity of enzymes. mdpi.compreprints.org For creating analogues of this compound, a chemoenzymatic approach could involve:

Lipase-Mediated Reactions: Lipases are frequently used for their ability to selectively esterify or hydrolyze lipids. researchgate.netdss.go.th For example, a lipase (B570770) could be used to attach a synthetically prepared polyynoic chain to a glycerol (B35011) backbone or another molecular scaffold. mdpi.compreprints.org

Enzymatic Desaturation/Acetylation: An acetylenase could be used to introduce a triple bond into a specific position on a long-chain fatty acid precursor that was created chemically. mdpi.com

Combined Synthesis: A synthetic fragment could be coupled to a biologically produced precursor. This hybrid approach is particularly powerful for creating novel structures that are not found in nature. researchgate.net

These methods are invaluable for producing libraries of analogues with precise modifications for research into their biological roles. researchgate.net

Rational Design and Synthesis of Analogues for Structural-Activity Relationship (SAR) Studies

Rational design and SAR studies are foundational to medicinal chemistry and chemical biology. scribd.comoncodesign-services.com The core principle is to systematically alter a molecule's structure and measure the corresponding changes in biological activity. oncodesign-services.com This process helps identify the key structural features—the pharmacophore—responsible for the molecule's function and allows for the optimization of properties like potency and selectivity. nih.govnih.gov For a molecule like this compound, SAR studies would focus on understanding how its unique features contribute to its activity in a given research context.

Two of the most apparent features of this compound to investigate are the length of its hydrocarbon tail and the precise location of the three alkyne units.

Carbon Chain Length: The length of a fatty acid chain is often critical for its interaction with proteins and its partitioning into cellular membranes. acs.orgresearchgate.net Synthesizing analogues with shorter (e.g., C17) or longer (e.g., C21) chains would reveal whether there is an optimal length for activity. A longer or shorter chain might alter how the molecule fits into a binding pocket or how it integrates into a lipid bilayer. oup.com

Alkyne Positions: The triple bonds impart rigidity and unique electronic properties to the molecule. Moving the positions of the alkynes (e.g., to 7,10,13 or 9,12,15) would probe the geometric and electronic requirements for activity. This helps determine if the specific spacing of the π-systems is crucial for interaction with a biological target.

The results of such a study could be compiled into a table to visualize the relationship between structure and activity.

Table 1: Illustrative SAR Data for Chain Length and Alkyne Position Modification This table is for illustrative purposes only, using hypothetical data to demonstrate the concept of an SAR study.

| Compound | Modification | Chain Length | Alkyne Positions | Relative Research Activity (%) |

|---|---|---|---|---|

| Parent Compound | None | C19 | 8, 11, 14 | 100 |

| Analogue 1 | Shorter Chain | C17 | 6, 9, 12 | 65 |

| Analogue 2 | Longer Chain | C21 | 10, 13, 16 | 80 |

| Analogue 3 | Shifted Alkynes | C19 | 7, 10, 13 | 30 |

| Analogue 4 | Shifted Alkynes | C19 | 9, 12, 15 | 95 |

Beyond the carbon skeleton, the terminal carboxylic acid and the alkynes themselves are key functional groups that can be modified to probe their importance. wikipedia.orgnih.gov

Alkyne Bioisosteres: The triple bonds can be replaced with other functional groups that mimic their size or shape (bioisosteres) but have different electronic properties. For example, an alkyne could be replaced with a cyclopropyl (B3062369) ring to maintain rigidity but remove the π-electrons, or converted to a trans-alkene to alter the geometry.

Introduction of New Functional Groups: Adding new functional groups, such as hydroxyl or halide atoms, at specific positions along the carbon chain can introduce new potential points of interaction (e.g., hydrogen bonding) and serve as valuable probes for mapping a binding site. nih.govrsc.org The ability to selectively functionalize C-H bonds in fatty acid chains is an area of active research. rsc.org

Table 2: Illustrative SAR Data for Functional Group Modification This table is for illustrative purposes only, using hypothetical data to demonstrate the concept of an SAR study.

| Compound | Modification | Description | Relative Research Activity (%) |

|---|---|---|---|

| Parent Compound | -COOH (Carboxylic Acid) | Unmodified terminal group | 100 |

| Analogue 5 | -COOCH₃ (Methyl Ester) | Masks polar carboxyl group | 45 |

| Analogue 6 | -CONH₂ (Amide) | Replaces carboxyl with neutral H-bond donor/acceptor | 70 |

| Analogue 7 | -CH₂OH (Primary Alcohol) | Removes carbonyl, retains polarity | 15 |

| Analogue 8 | C16-OH | Adds hydroxyl group near the terminus | 120 |

Through the systematic application of these synthetic and design principles, researchers can thoroughly investigate the chemical biology of this compound and develop potent and selective molecular probes for a wide range of academic research applications.

Table of Mentioned Compounds

| Compound Name | Chemical Group |

|---|---|

| This compound | Polyacetylenic Fatty Acid |

| Oleic acid | Monounsaturated Fatty Acid |

| Propargyl bromide | Haloalkyne |

Advanced Analytical Methodologies for 8,11,14 Nonadecatriynoic Acid Research

High-Resolution Mass Spectrometry-Based Lipidomics and Metabolomics

High-resolution mass spectrometry (HRMS) is a cornerstone of lipidomics and metabolomics, offering the sensitivity and specificity required to analyze complex lipid mixtures. nih.gov This technology is crucial for identifying and quantifying specific lipid species, including polyacetylenic fatty acids like 8,11,14-nonadecatriynoic acid, from biological samples. mdpi.com The high resolving power of HRMS allows for the differentiation of molecules with very similar masses, which is essential for accurate lipid identification. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Detection and Quantification

In the context of this compound research, UHPLC-MS/MS allows for its precise detection and quantification in complex biological samples. nih.govfrontiersin.org The initial UHPLC step separates the fatty acid from other components in the sample matrix. Subsequently, the mass spectrometer ionizes the molecule and fragments it in a specific manner, creating a unique fragmentation pattern that serves as a fingerprint for identification. mdpi.com This two-step process of separation and specific detection minimizes matrix effects and allows for accurate quantification, even at low concentrations. nih.gov The use of a triple quadrupole (QqQ) analyzer is common for routine analysis due to its robustness and sensitivity. nih.gov

Table 1: Representative UHPLC-MS/MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., ACQUITY UPLC HSS T3) | Separation of fatty acids based on hydrophobicity. frontiersin.org |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) | Elution of analytes from the column. frontiersin.org |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the mobile phase. |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for fatty acids | Generates charged ions from the analyte molecules. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | Selects and fragments ions for identification and quantification. nih.govfrontiersin.org |

| Detection | Multiple Reaction Monitoring (MRM) for quantification | Specific detection of precursor-product ion transitions. |

This table presents typical parameters and is subject to optimization for specific applications.

Isotope Labeling Strategies for Metabolic Flux Analysis

Isotope labeling, in conjunction with mass spectrometry, is a powerful tool for metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a cell. nih.govnih.gov By introducing a substrate labeled with a stable isotope (e.g., ¹³C) into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways. nih.govd-nb.info

For this compound, a ¹³C-labeled precursor, such as a labeled fatty acid, could be used to study its biosynthesis and metabolism. As the labeled precursor is processed by cellular enzymes, the ¹³C atoms are incorporated into this compound and its downstream metabolites. Mass spectrometry is then used to measure the mass isotopomer distributions of these compounds, revealing the relative activities of different metabolic pathways. d-nb.info This approach provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov The assumption of an isotopic steady state, where the isotopic labeling of intracellular metabolites is constant, is critical for classical MFA calculations. d-nb.info

Advanced Chromatographic Separation Techniques for Isomer Differentiation

The presence of double and triple bonds in fatty acids like this compound can lead to the existence of various structural isomers (e.g., positional and geometric isomers). Differentiating these isomers is crucial as they may possess distinct biological activities. Advanced chromatographic techniques are employed to achieve this separation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for separating polyacetylenic compounds. researchgate.netmdpi.com The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase. By carefully optimizing the mobile phase composition and gradient, it is possible to resolve closely related isomers. mdpi.com For instance, the use of silver ion (Ag⁺) HPLC can be particularly effective for separating unsaturated fatty acid isomers, as the silver ions interact differently with the double and triple bonds based on their position and geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including polyacetylenic fatty acids. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of the positions of double and triple bonds, as well as the stereochemistry of the molecule. nih.govnih.gov

Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed. semanticscholar.org ¹H NMR provides information about the different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. semanticscholar.orgmdpi.com 2D NMR experiments establish correlations between different nuclei, enabling the complete assembly of the molecular structure. semanticscholar.org While NMR is a powerful tool for structural analysis, it generally has lower sensitivity compared to mass spectrometry. nih.gov

In metabolic studies, NMR can be used to trace the flow of isotopically labeled substrates, similar to mass spectrometry. mdpi.com By analyzing the NMR spectra of metabolites, researchers can determine the specific positions of isotopic labels within a molecule, providing valuable insights into metabolic pathways. mdpi.com

Emerging Research Perspectives and Future Directions

Integration with Multi-Omics Data for Comprehensive Systems Biology Approaches

A complete understanding of the biological role of 8,11,14-nonadecatriynoic acid can only be achieved through its integration into broader systems biology frameworks. Future research should focus on combining lipidomic data with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. hmdb.ca This multi-omics approach can reveal complex molecular interactions and regulatory networks that would otherwise remain obscured. hmdb.ca

For instance, by correlating the abundance of this compound with gene expression (transcriptomics) and protein levels (proteomics), researchers can identify potential enzymes involved in its metabolism and the signaling pathways it may influence. A recent metabolomics study has already pointed to the potential importance of this compound in distinguishing between the metabolic profiles of humanized γδ TCR mice and human plasma, suggesting a role in immunology. nih.govresearchgate.net Future multi-omics studies could build on this, exploring how this fatty acid contributes to the intricate molecular landscape of immune cell function and its potential interplay with genetic factors. nih.govresearchgate.net Such integrative analyses are crucial for building predictive models of cellular behavior and understanding how this lipid contributes to health and disease states. metwarebio.com

Development of Targeted Probes for In Vivo Mechanistic Research

To move beyond correlational studies and directly investigate the mechanisms of action of this compound in vivo, the development of targeted molecular probes is essential. These probes, which could be fluorescently tagged or isotopically labeled analogues of the fatty acid, would enable researchers to track its uptake, trafficking, and localization within cells and tissues in real-time.

The synthesis of such probes would allow for advanced imaging studies to visualize the incorporation of this compound into specific lipid classes, such as phospholipids (B1166683) or triglycerides, and its accumulation in particular organelles. Furthermore, affinity-based probes could be designed to identify and isolate interacting proteins, providing direct evidence of its molecular targets. This approach would be invaluable in confirming or refuting hypotheses generated from multi-omics data and would provide a deeper understanding of its cellular functions.

Elucidation of Unexplored Biological Functions and Interacting Biochemical Pathways

The biological functions of this compound remain largely unexplored. A critical area for future research is the systematic investigation of its potential roles in cellular processes. Based on its structural similarity to other polyunsaturated fatty acids, it may be involved in modulating membrane fluidity, acting as a precursor to signaling molecules, or influencing inflammatory pathways.

A key study has identified this compound as a differentiating metabolite between humanized mouse models and human plasma, with significant alterations observed in pathways such as alpha-linolenic acid and linoleic acid metabolism, sphingolipid metabolism, and glycerophospholipid metabolism. nih.govresearchgate.net This suggests that this compound may be an uncharacterized player in the complex network of fatty acid metabolism and signaling.

Future research should aim to:

Investigate its metabolism by key enzymes like cyclooxygenases and lipoxygenases to determine if it is converted into novel bioactive eicosanoid-like molecules.

Explore its effects on the expression and activity of nuclear receptors that are known to be regulated by fatty acids.

Assess its impact on inflammatory responses in various cell types, particularly immune cells, given the initial findings in humanized mouse models. nih.govresearchgate.net

The table below summarizes the biochemical pathways identified as being significantly affected in a study where this compound was a key differentiating metabolite.

| Potentially Interacting Biochemical Pathway | Significance |

| Alpha-linolenic acid and linoleic acid metabolism | Suggests interplay with essential fatty acid pathways. |

| Retinol metabolism | Indicates a possible role in vitamin A signaling or metabolism. |

| Sphingolipid metabolism | Points to potential involvement in cell signaling, and membrane structure. |

| Tryptophan metabolism | May influence pathways related to neurotransmitter synthesis and immune modulation. |

| Phosphatidylcholine biosynthesis | Suggests a role in the synthesis of a major membrane phospholipid. |

| Catecholamine biosynthesis | Indicates a potential connection to neurotransmitter and hormone synthesis. |

| Phospholipid biosynthesis | Broadly suggests involvement in membrane dynamics and signaling. |

| Tyrosine metabolism | May be linked to the synthesis of various hormones and neurotransmitters. |

| Purine metabolism | Suggests a potential role in cellular energy and nucleotide synthesis. |

Data sourced from a metabolomics analysis of humanized γδ TCR mice and human plasma. nih.govresearchgate.net

Standardization of Research Methodologies and Data Sharing in Lipidomics

To facilitate robust and reproducible research on this compound and other lipids, the standardization of research methodologies is paramount. The field of lipidomics currently faces challenges due to variability in sample preparation, analytical techniques, and data reporting. creative-proteomics.com Initiatives like the Lipidomics Standards Initiative (LSI) are working to establish guidelines for data acquisition and reporting, which will be crucial for the comparative analysis of data across different laboratories. nih.gov

For a relatively uncharacterized compound like this compound, the adoption of standardized analytical methods, such as validated liquid chromatography-mass spectrometry (LC-MS) protocols, is essential for accurate quantification and identification. nih.gov Furthermore, the development of certified reference standards for this fatty acid would greatly improve the accuracy and comparability of research findings.

A commitment to open data sharing within the scientific community, utilizing platforms that adhere to these new standards, will accelerate the pace of discovery. By creating a repository of high-quality, standardized data on this compound, researchers can more effectively collaborate, validate findings, and build a comprehensive understanding of this intriguing molecule.

Q & A

Q. What statistical methods are optimal for analyzing dose-dependent cytotoxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.